molecular formula C8H12O3 B8659904 Cyclopropylmethyl 3-oxobutanoate CAS No. 86780-84-9

Cyclopropylmethyl 3-oxobutanoate

Cat. No.: B8659904
CAS No.: 86780-84-9
M. Wt: 156.18 g/mol
InChI Key: FMUYIGXRJZYUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropylmethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, where the ester moiety is a cyclopropylmethyl group. Its structural uniqueness lies in the cyclopropylmethyl group, which confers steric hindrance and electronic effects distinct from simpler alkyl esters like ethyl or methyl.

Properties

CAS No.

86780-84-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

cyclopropylmethyl 3-oxobutanoate

InChI

InChI=1S/C8H12O3/c1-6(9)4-8(10)11-5-7-2-3-7/h7H,2-5H2,1H3

InChI Key

FMUYIGXRJZYUOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC1CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other 3-Oxobutanoate Esters

Ethyl 3-Oxobutanoate (Ethyl Acetoacetate)
  • Molecular Formula : C₆H₁₀O₃
  • Key Properties : Widely used as a precursor in organic synthesis, particularly for 1,4-dihydropyridines (e.g., intermediates in Mito-DHP1–3 synthesis) .
  • Reactivity: Undergoes hydrolysis under basic conditions to form 3-oxobutanoic acid. The ethyl group offers moderate steric hindrance, balancing reactivity and stability.
  • Biological Relevance : Common in prodrug formulations due to efficient enzymatic hydrolysis.
Methyl 2-Benzoylamino-3-Oxobutanoate
  • Molecular Formula: C₁₂H₁₃NO₄
  • Key Properties: Features a benzoylamino substituent, enhancing its role in condensation reactions with aromatic amines (e.g., forming but-2-enoate derivatives) .
  • Reactivity : Reacts with amines under acidic catalysis (e.g., PTSA in benzene), highlighting the influence of electron-withdrawing groups on reaction kinetics.
Cyclopropylmethyl 3-Oxobutanoate
  • Molecular Formula : C₈H₁₂O₃ (inferred)
  • This could enhance metabolic stability in vivo.
  • Synthetic Utility: Likely synthesized via analogous routes to ethyl 3-oxobutanoate, with cyclopropylmethanol replacing ethanol in esterification.

Table 1: Comparative Data for 3-Oxobutanoate Esters

Property Ethyl 3-Oxobutanoate Methyl 2-Benzoylamino-3-Oxobutanoate This compound
Molecular Formula C₆H₁₀O₃ C₁₂H₁₃NO₄ C₈H₁₂O₃ (inferred)
Molecular Weight 130.14 g/mol 259.24 g/mol ~156.18 g/mol
Key Functional Groups Ester, ketone Ester, ketone, benzoylamino Ester, ketone, cyclopropane
Reactivity in Hydrolysis Moderate High (due to benzoylamino) Low (steric hindrance)
Synthetic Applications Dihydropyridines Heterocyclic synthesis Potential prodrug candidate

Comparison with Cyclopropylmethyl-Containing Compounds

Cyclopropylmethyl Ethylphosphonofluoridate
  • Molecular Formula : C₆H₁₂FO₂P
17-(Cyclopropylmethyl)-4,5α-Epoxy-3,14-Dihydroxymorphinan-6-One Hydrochloride (Naltrexone Hydrochloride)
  • Molecular Formula: C₂₀H₂₃NO₄·HCl
  • Key Properties : The cyclopropylmethyl group is critical for opioid receptor antagonism, demonstrating how this substituent can dictate bioactivity.

Table 2: Cyclopropylmethyl Group Impact Across Compound Classes

Compound Role of Cyclopropylmethyl Group Biological/Chemical Effect
This compound Ester moiety with steric/electronic effects Enhanced metabolic stability
Cyclopropylmethyl Ethylphosphonofluoridate Toxicity modulator via enzyme inhibition Resistance to hydrolysis
Naltrexone Hydrochloride Pharmacophore for receptor binding Opioid antagonism

Research Findings and Implications

  • Synthetic Pathways: this compound likely follows esterification routes similar to ethyl 3-oxobutanoate, with cyclopropylmethanol as the alcohol source .
  • Reactivity Trends : The cyclopropane ring may slow hydrolysis compared to linear alkyl esters, making it advantageous for prodrug designs requiring delayed release.
  • Biological Relevance: While phosphonofluoridates (e.g., ) highlight toxicity risks, cyclopropylmethyl esters could offer safer profiles with tunable stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.